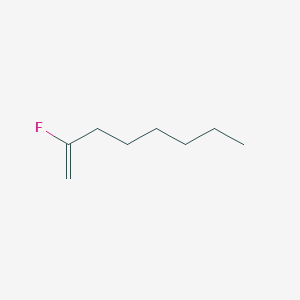

2-Fluorooct-1-ene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61350-08-1 |

|---|---|

Molecular Formula |

C8H15F |

Molecular Weight |

130.20 g/mol |

IUPAC Name |

2-fluorooct-1-ene |

InChI |

InChI=1S/C8H15F/c1-3-4-5-6-7-8(2)9/h2-7H2,1H3 |

InChI Key |

GQQFAFOCRSCFCS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=C)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluorooct 1 Ene and Analogous Fluoroalkenes

Established Synthetic Pathways to 2-Fluorooct-1-en-3-ol and 2-Fluorooct-1-en-3-one

Key precursors to 2-Fluorooct-1-ene and its derivatives are the corresponding allylic alcohol, 2-fluorooct-1-en-3-ol, and allylic ketone, 2-fluorooct-1-en-3-one. Established synthetic routes provide access to these important intermediates.

Bromofluorination and Subsequent Dehydrobromination of Terminal Olefins

A classical approach to vinyl fluorides involves the bromofluorination of a terminal olefin, followed by dehydrobromination. acs.org This two-step sequence can be applied to the synthesis of 2-fluorooct-1-en-3-ol starting from oct-1-ene. acs.org

The process begins with the bromofluorination of the terminal alkene. This reaction typically utilizes a source of electrophilic bromine, such as N-bromosuccinimide (NBS), and a nucleophilic fluoride (B91410) source, like a hydrogen fluoride-base complex (e.g., DMPU/HF or Et3N/3HF). nih.gov The reaction proceeds through a bromonium ion intermediate, which is then opened by the fluoride ion to yield a bromofluoroalkane. nih.gov Subsequent dehydrobromination, often achieved with a base, eliminates HBr to form the desired vinyl fluoride.

A specific synthesis of 2-fluorooct-1-en-3-ol has been described starting from the terminal olefin oct-1-ene (5). acs.org The bromofluorination of oct-1-ene, followed by dehydrobromination, leads to the formation of the corresponding vinyl fluoride.

Allylic Hydroxylation of Vinyl Fluorides via Selenium Dioxide Oxidation

Once the vinyl fluoride is obtained, allylic hydroxylation can be performed to introduce a hydroxyl group at the C-3 position, yielding 2-fluorooct-1-en-3-ol. Selenium dioxide (SeO2) is a well-established reagent for the allylic oxidation of alkenes. nih.govmdpi.comwikipedia.org This reaction, known as the Riley oxidation, typically involves an ene reaction followed by a nih.govrsc.org-sigmatropic rearrangement. wikipedia.org

Catalytic and Stereoselective Syntheses of Fluoroalkenes

While established methods are valuable, modern catalytic and stereoselective approaches offer greater efficiency and control over the stereochemistry of the final product.

Transition Metal-Catalyzed Methods

Transition metal catalysis has emerged as a powerful tool for the synthesis of fluoroalkenes, enabling reactions that are otherwise challenging. rsc.org

The development of asymmetric allylic fluorination allows for the synthesis of enantioenriched allylic fluorides, which are crucial for the development of chiral drugs and materials. nih.govucla.edu Palladium-catalyzed asymmetric allylic fluorination of cyclic allylic chlorides using silver fluoride (AgF) and a chiral bisphosphine ligand (Trost ligand) has been reported to produce cyclic allylic fluorides with high enantiomeric excess. rsc.orgucla.edu This method proceeds under mild conditions and tolerates a variety of functional groups. rsc.orgucla.edu Iridium catalysts have also been employed for the asymmetric hydrogenation of fluorinated allylic alcohols, providing a route to chiral 1,2-fluorohydrins. diva-portal.orgrsc.orgrsc.org For instance, the hydrogenation of (Z)-3-fluorooct-2-en-1-ol has been demonstrated. rsc.orgrsc.orgresearchgate.net

Table 1: Asymmetric Hydrogenation of (Z)-3-fluorooct-2-en-1-ol

| Substrate | Catalyst | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| (Z)-3-fluorooct-2-en-1-ol | Ir-complex | 3-fluorooctan-1-ol | - | 83 |

Data sourced from a study on asymmetric hydrogenation of fluorinated allylic alcohols. rsc.org

Olefin cross-metathesis has become a cornerstone of modern organic synthesis, and its application to the synthesis of fluoroalkenes offers a versatile and stereocontrolled approach. researchgate.netnih.govnih.gov A particularly effective strategy involves the cross-metathesis of a trisubstituted olefin with a trihaloalkene to generate an olefin with a fluoro-chloro terminus. researchgate.netnih.govnih.gov This intermediate can then undergo a subsequent stereoretentive cross-coupling reaction to introduce a variety of substituents, leading to a diverse array of trisubstituted alkenyl fluorides. researchgate.netnih.govnih.govspringernature.com

This stereodivergent approach allows for the synthesis of either the E or Z isomer of the target fluoroalkene, a significant advantage over many traditional methods that often yield only the thermodynamically more stable isomer. researchgate.netnih.gov For example, this methodology has been used to synthesize both E- and Z-trisubstituted alkenyl fluorides by reacting a trisubstituted alkene with either E- or Z-1-bromo-2-fluoro-ethene in the presence of a molybdenum alkylidene catalyst. nih.gov

Table 2: Stereodivergent Synthesis of a Trisubstituted Alkenyl Fluoride

| Alkene Substrate | Reagent | Catalyst | Product | Yield (%) | Stereoselectivity |

|---|---|---|---|---|---|

| Alkene 35 | n-octylzinc bromide | Ru complex | E-trisubstituted alkenyl fluoride 38 | 81 | single stereoisomer |

Data from a study on stereodivergent synthesis of trisubstituted alkenyl fluorides. nih.gov

Reductive Coupling of Geminal Difluoroalkenes

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing metal-free alternatives for the construction of chiral fluorinated molecules.

Organocatalytic asymmetric dearomatization via fluorination is a potent strategy for constructing chiral fluorine-containing compounds from readily available aromatic precursors. nih.govacs.org The first organocatalyzed asymmetric dearomatization of indole (B1671886) derivatives was achieved through a cascade fluorocyclization using a cinchona alkaloid catalyst and an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) or Selectfluor. nih.gov This approach has been extended to the asymmetric dearomatizing fluoroamidation of indole derivatives using a dianionic phase-transfer catalyst, which furnishes fluoropyrroloindoline derivatives with high enantioselectivity under mild conditions. acs.org

The concept of asymmetric fluorinative dearomatization has also been applied to tryptamine (B22526) derivatives using a chiral phosphate (B84403) anion derived from a BINOL backbone as the catalyst and Selectfluor as the electrophile. nih.gov Furthermore, 1,1-disubstituted styrenes containing internal oxygen or nitrogen nucleophiles can undergo oxidative fluorocyclization reactions catalyzed by in situ generated chiral iodine(III) catalysts. acs.org This method yields fluorinated tetrahydrofurans and pyrrolidines bearing a tertiary carbon–fluorine stereocenter with high enantiomeric excess. acs.org

| Catalyst Type | Substrate | Product | Reference |

| Cinchona alkaloid | Indole derivatives | Fluorinated indolines | nih.gov |

| Dianionic phase-transfer catalyst | Indole derivatives | Fluoropyrroloindolines | acs.org |

| Chiral phosphate anion | Tryptamine derivatives | Fluorinated tryptamine derivatives | nih.gov |

| Chiral iodine(III) | 1,1-Disubstituted styrenes | Fluorinated tetrahydrofurans/pyrrolidines | acs.org |

Asymmetric electrophilic fluorination catalyzed by chiral organocatalysts is a cornerstone for synthesizing chiral alkyl fluorides with multiple contiguous stereocenters. nih.gov This includes methods like sequential asymmetric addition/fluorination and asymmetric cyclization/fluorination. nih.gov For example, a one-pot sequence involving an organocatalytic asymmetric Friedel–Crafts addition of pyrazolones to isatin-derived ketimines, followed by diastereoselective electrophilic fluorination, yields fluorinated oxindole (B195798)–pyrazolone adducts with vicinal tetrasubstituted stereocenters. nih.gov

Another example is the squaramide-catalyzed asymmetric Mannich reaction of oxindole imines with pyrazolones, followed by electrophilic diastereoselective fluorination, which also produces oxindolyl fluoropyrazolone derivatives with high enantiopurity. nih.gov The first direct organocatalytic α-fluorination of aldehydes and ketones was achieved using (S)-proline and its derivatives as catalysts with Selectfluor as the fluorine source. researchgate.net Stereoselectively fluorinated analogs of the amino acid statine (B554654) have also been synthesized via the organocatalytic electrophilic fluorination of a chiral β-oxygenated aldehyde. acs.org These methods demonstrate the power of organocatalysis in controlling the diastereoselectivity of fluorination reactions. acs.org

Controlling the regioselectivity of nucleophilic fluorination reactions with alkali metal fluorides presents a significant challenge. nih.govnih.gov Hydrogen bonding catalysis has emerged as a powerful strategy to address this issue. nih.govnih.govacs.org By using a hydrogen-bond donor catalyst, such as a urea (B33335) derivative, the charge density of the fluoride ion can be modulated, thereby influencing the kinetic regioselectivity of the fluorination. nih.govnih.govorganic-chemistry.org

This principle has been successfully applied to the fluorination of dissymmetric aziridinium (B1262131) salts. nih.govnih.gov In the absence of a catalyst, the reaction may favor one regioisomer, while the presence of a urea catalyst can reverse the selectivity, favoring the other isomer. organic-chemistry.org This approach allows for a regiodivergent synthesis, providing access to different enantioenriched fluoroamine regioisomers from a single precursor. nih.govnih.govorganic-chemistry.org The use of chiral bis-urea catalysts derived from BINAM enables asymmetric regiocontrolled fluorination, expanding the synthetic toolbox for accessing valuable fluorinated molecules. nih.govacs.org This method has been demonstrated with readily available fluoride sources like cesium fluoride and potassium fluoride. thieme-connect.com

Diastereoselective Electrophilic Fluorination

Stereodivergent Hydrofluorination of Alkynes

A significant advancement in fluoroalkene synthesis is the development of stereodivergent hydrofluorination of alkynes. This method allows for the selective formation of either (E)- or (Z)-vinyl fluorides from the same alkyne starting material, often by tuning the reaction conditions.

One effective approach utilizes protic tetrafluoroborates as tunable reagents. nih.govdntb.gov.ua For instance, 2,6-dichloropyridinium tetrafluoroborate (B81430) has proven to be an effective fluorinating agent for the stereodivergent hydrofluorination of alkynes. nih.gov The stereochemical outcome of the reaction can be controlled by the choice of solvent. High (Z)-selectivity is typically achieved in polar solvents like 1,2-dichloroethane (B1671644) (DCE), while less polar solvents such as chloroform (B151607) favor the formation of the (E)-isomer. nih.gov This method is applicable to a wide range of substrates, including alkyl aryl acetylenes with both electron-donating and electron-withdrawing groups, as well as various functional groups like esters, nitriles, and halides. chemrxiv.orgnih.gov

Mechanistic studies, supported by Density Functional Theory (DFT) calculations, suggest a stepwise AdE2-type protonation-fluorination mechanism. nih.gov The reaction proceeds through a vinyl cation intermediate, with the (E)- and (Z)-isomers being the kinetic and thermodynamic products, respectively. chemrxiv.org The rate-determining step is the syn-protonation of the alkyne, leading to an ion pair that undergoes fluorination. nih.gov

Gold-catalyzed hydrofluorination of alkynes has also emerged as a dominant and versatile strategy. escholarship.orgrsc.orgrsc.org These reactions can be directed by carbonyl groups to achieve regioselective and stereoselective conversion of alkynes to (Z)-vinyl fluorides. acs.org Various gold(I) complexes, often in conjunction with fluoride sources like triethylamine (B128534) trihydrogen fluoride (Et3N·3HF) or potassium bifluoride (KHF2), have been successfully employed. escholarship.orgrsc.org The use of aqueous hydrofluoric acid (HF) as an economical fluoride source has also been reported for the gold-catalyzed hydrofluorination of internal alkynes. acs.org A novel gold(I)-catalyzed HF transfer reaction has been developed, where HF is generated in situ from a perfluoroarene and a nucleophile, offering an operationally simple approach to fluorination. acs.orgnih.gov

Table 1: Examples of Stereodivergent Hydrofluorination of Alkynes This table is interactive. Users can sort and filter the data.

| Alkyne Substrate | Reagent/Catalyst | Solvent | Product (Isomer) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Alkyl aryl acetylenes | 2,6-dichloropyridinium tetrafluoroborate | DCE | (Z)-Fluoroalkene | Moderate to Good | nih.gov |

| Alkyl aryl acetylenes | 2,6-dichloropyridinium tetrafluoroborate | Chloroform | (E)-Fluoroalkene | Moderate to Good | nih.gov |

| Diarylacetylenes | 2,6-dichloropyridinium tetrafluoroborate | DCE | (Z)-Fluoroalkene | Moderate to Good | nih.gov |

| Electron-deficient alkynes | Au(I)/Et3N·3HF | Not Specified | (Z)-Vinyl fluorides | Moderate to Good | escholarship.org |

| Terminal alkynes | Au(IPr)(OH)/KHF2 | Hexafluoroisopropanol | 2-Fluoroalkene | Up to 97 | rsc.orgrsc.org |

| Internal alkynes | Au(I)/Aqueous HF | Not Specified | Monofluoroalkene | Up to 87 | acs.org |

| Diphenylacetylene | [Au(IPr)NiPr2]/Pentafluoropyridine/4-methoxyphenol | Toluene | trans-Fluoroalkene | >80 | nih.gov |

Novel Reagent-Based Fluorination Methodologies

Recent innovations in fluorination chemistry have focused on the development of novel reagents that offer improved safety, selectivity, and functional group tolerance.

Application of Hypervalent Fluoroiodane Reagents

Hypervalent iodine reagents have gained prominence as versatile tools in organic synthesis, including fluorination reactions. arkat-usa.org A notable example is the cyclic hypervalent fluoroiodane reagent, 1-fluoro-3,3-dimethyl-1,2-benziodoxole, which is air- and moisture-stable and can be prepared from inexpensive fluoride sources. le.ac.ukamazonaws.com This reagent has been successfully used in electrophilic fluorination reactions. amazonaws.com

These fluoroiodane reagents can be activated by transition metals (e.g., Ag(I), Cu(I), Zn(II)) or even through hydrogen bonding with solvents like hexafluoroisopropanol (HFIP) to facilitate fluorocyclization of unsaturated carboxylic acids and the synthesis of fluorinated lactones. le.ac.ukrsc.org The mechanism of zinc-catalyzed fluorocyclization has been investigated using DFT calculations, suggesting a metathesis step for C-F bond formation. acs.org The reaction of alkynes with p-iodotoluene difluoride can stereoselectively produce (E)-2-fluoroalkenyliodonium salts, which are versatile intermediates for further transformations. jst.go.jp Furthermore, novel fluoroiodane reagents have been synthesized and used to prepare β-fluorovinyliodonium salts from alkynes, which are precursors for fluoroalkene synthesis. le.ac.uk

Table 2: Applications of Hypervalent Fluoroiodane Reagents This table is interactive. Users can sort and filter the data.

| Substrate | Reagent | Activator/Catalyst | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Unsaturated carboxylic acids | Cyclic fluoroiodane | Ag(I), Cu(I), Zn(II) | Fluorinated γ-lactones | Good | le.ac.uk |

| Unsaturated carboxylic acids | Cyclic fluoroiodane | Hexafluoroisopropanol | Fluorinated γ-lactones | Moderate to High | le.ac.uk |

| Alk-1-ynes | p-Iodotoluene difluoride | Acidic condition | (E)-2-Fluoroalkenyliodonium salts | Good | jst.go.jp |

| Terminal and internal alkynes | Novel fluoroiodane reagent | None specified | β-Fluorovinyliodonium salts | Good | le.ac.uk |

| β,γ-Unsaturated hydrazones/oximes | Fluoroiodane reagent | None specified | Fluorinated tetrahydropyridazines/dihydrooxazines | Excellent | rsc.org |

Umpolung Morita–Baylis–Hillman Reactions for 2-Fluoroenone Synthesis

The reaction is typically carried out at room temperature using an HF-pyridine complex as the fluoride source and is applicable to a wide array of aromatic and alkenyl enones. organic-chemistry.orgnih.gov Mechanistic studies indicate that the reaction proceeds through a rare umpolung MBH-type mechanism. organic-chemistry.orgmatilda.science Optimized conditions often involve the use of an oxidant like 2-iodosyl-1,3-dimethylbenzene. organic-chemistry.org This method provides access to 2-fluoroenones in good to excellent yields (63-90%) and is compatible with various electronic and steric properties of the enone substrate. organic-chemistry.orgnih.gov The resulting 2-fluoroenones, such as 2-fluorooct-1-en-3-one, are valuable dienophiles in cycloaddition reactions. acs.org

Table 3: Synthesis of 2-Fluoroenones via Umpolung MBH Reaction This table is interactive. Users can sort and filter the data.

| Enone Substrate | Fluoride Source | Oxidant | Yield (%) | Reference |

|---|---|---|---|---|

| Aromatic enones | HF-pyridine complex | 2-Iodosyl-1,3-dimethylbenzene | 63-90 | organic-chemistry.orgnih.gov |

| Alkenyl enones | HF-pyridine complex | 2-Iodosyl-1,3-dimethylbenzene | 63-90 | organic-chemistry.orgnih.gov |

| 1-(Naphthalen-2-yl)prop-2-en-1-one | Pyridine-HF complex | 2-Iodosyl-1,3-dimethylbenzene | Up to 84 | organic-chemistry.org |

Reactivity Profiles and Mechanistic Elucidation of 2 Fluorooct 1 Ene Transformations

Cycloaddition Reactions Involving 2-Fluorooct-1-ene Derivatives

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The presence of a fluorine atom on the double bond of this compound and its derivatives significantly influences their participation in these transformations, particularly in Diels-Alder and [2+1]-cycloaddition reactions.

In the context of Diels-Alder reactions, α-fluoro-α,β-unsaturated carbonyl compounds, which are derivatives of this compound, serve as dienophiles. Research indicates that simple vinyl fluorides often act as weak dienophiles. cas.cz Studies comparing fluorinated dienophiles to their non-fluorinated analogs reveal distinct differences in reactivity and stereochemical outcomes. researchgate.netnih.gov

The vinylic fluorine atom exerts a notable influence on the reactivity and diastereoselectivity of Diels-Alder reactions. When compared to their non-fluorinated parent compounds, fluorinated dienophiles such as 2-fluorooct-1-en-3-one exhibit lower reactivity in cycloadditions with dienes like cyclopentadiene (B3395910). researchgate.netnih.govresearchgate.net

A more significant impact is observed in the diastereoselectivity of the cycloaddition. Typically, Diels-Alder reactions favor the formation of the endo product due to stabilizing secondary orbital interactions in the transition state. libretexts.orgchemistrysteps.commasterorganicchemistry.com However, the presence of the α-fluorine substituent reverses this preference, leading to a pronounced selectivity for the exo adduct. researchgate.netnih.gov For instance, the reaction of 2-fluorooct-1-en-3-one with cyclopentadiene yields the exo product diastereoselectively, whereas the corresponding non-fluorinated oct-1-en-3-one provides the endo product. researchgate.net This remarkable effect of the fluorine substituent on diastereoselectivity has been highlighted as a key finding in the study of these reactions. capes.gov.br

| Dienophile | Fluorine Substitution | Observed Major Product | Selectivity |

|---|---|---|---|

| 2-Fluorooct-1-en-3-one | Yes | Exo Adduct | Exo-selective researchgate.net |

| Oct-1-en-3-one | No | Endo Adduct | Endo-selective researchgate.net |

The formation of adducts—the products of an addition reaction—in the Diels-Alder reaction can be governed by either kinetic or thermodynamic control. masterorganicchemistry.comlibretexts.org The kinetic product is the one that forms fastest, via the lowest energy transition state, while the thermodynamic product is the most stable one. masterorganicchemistry.comaklectures.com In many Diels-Alder reactions, the endo adduct is the kinetic product, and the more stable, less sterically hindered exo adduct is the thermodynamic product, favored at higher temperatures where the reaction becomes reversible. chemistrysteps.commasterorganicchemistry.comaklectures.comyoutube.com

For α-fluorinated dienophiles like 2-fluorooct-1-en-3-one, the stereochemical outcome is dictated by kinetic factors. researchgate.netnih.gov Although the exo product is typically the thermodynamically more stable isomer, in this case, it is also the kinetically favored product. aklectures.comyoutube.com Density Functional Theory (DFT) calculations support that the observed exo-selectivity is a result of the kinetic effects of the fluorine substitution influencing the transition state, rather than being a consequence of the greater thermodynamic stability of the exo product. researchgate.netnih.gov The reaction is therefore under kinetic control, favoring the pathway with the lower activation energy, which leads to the exo adduct. mdpi.comnih.gov

| Dienophile Type | Kinetic Product (Forms Faster) | Thermodynamic Product (More Stable) | Governing Factor |

|---|---|---|---|

| Typical Non-Fluorinated | Endo Adduct chemistrysteps.commasterorganicchemistry.com | Exo Adduct chemistrysteps.comaklectures.com | Temperature Dependent; Low T favors kinetic, High T favors thermodynamic. masterorganicchemistry.com |

| α-Fluorinated (e.g., 2-Fluorooct-1-en-3-one) | Exo Adduct researchgate.netnih.gov | Exo Adduct | Kinetic effects of fluorine dominate, leading to the exo adduct. researchgate.netnih.gov |

The reaction of alkenes with carbenes to form cyclopropanes is a fundamental type of [2+1]-cycloaddition. libretexts.org this compound has been shown to be a competent substrate for such reactions, particularly with dihalocarbenes, yielding valuable fluorinated cyclopropane (B1198618) structures. cas.czcas.czthieme.denih.gov

This compound reacts with dichlorocarbene (B158193) (:CCl₂) to produce the corresponding fluorinated dichlorocyclopropane in good yield. cas.czcas.czresearchgate.net The dichlorocarbene is typically generated in situ from chloroform (B151607) (CHCl₃) and a strong base like sodium hydroxide (B78521), often under phase-transfer catalysis conditions, a method developed by Makosza. cas.czlibretexts.org This reaction provides a direct route to 1,1-dichloro-2-fluoro-2-hexylcyclopropane, a valuable fluorinated building block. cas.czbeilstein-journals.org The addition is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. libretexts.org

| Alkene Substrate | Carbene Source | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | CHCl₃, NaOH | Two-phase system, phase-transfer catalyst cas.cz | 1,1-dichloro-2-fluoro-2-hexylcyclopropane | Good cas.czcas.cz |

Carbenes are electron-deficient electrophiles that react with the nucleophilic π-bond of alkenes. libretexts.org The presence of a vinylic fluorine atom in this compound influences its reactivity towards carbenes. Fluorine is a strongly electron-withdrawing element, which generally reduces the nucleophilicity of an alkene's double bond. acs.org This "negative fluorine effect" can decrease the rate of reaction with electrophiles. nih.gov

Despite this, vinyl fluorides like this compound are sufficiently reactive to undergo cycloaddition with dihalocarbenes. cas.cz The reaction proceeds effectively, indicating that the deactivating inductive effect of fluorine is overcome, allowing for the successful formation of the cyclopropane ring. cas.czcas.cz The ability of fluorinated alkenes to react with carbenes is crucial, as it provides a primary pathway for synthesizing fluorinated cyclopropanes, which are important motifs in medicinal chemistry. thieme.denumberanalytics.comutdallas.edu The reactivity of fluorinated carbenes themselves is also a subject of intense study, as fluorine substitution directly on the carbene carbon significantly affects its stability and reaction profile. acs.orgnumberanalytics.comrsc.org

| Factor | Description | Impact on Reaction |

|---|---|---|

| Electrophilicity of Carbene | Dihalocarbenes (:CX₂) are highly reactive electrophiles due to the electron-deficient carbon center. libretexts.org | Drives the addition reaction across the alkene π-bond. |

| Nucleophilicity of Alkene | The π-bond of the alkene acts as the nucleophile. | The reaction is successful, proceeding in good yield. cas.cz |

| Vinylic Fluorine Substituent | The electronegative fluorine atom reduces the electron density of the double bond via induction. acs.org | Potentially deactivates the alkene, but reactivity is sufficient for cyclopropanation. cas.cz |

[2+1]-Cycloadditions: Dihalocarbene Additions

Formation of Fluorinated Cyclopropanes from this compound

Electrophilic and Nucleophilic Addition Reactions

The reactivity of this compound is characterized by its susceptibility to both electrophilic and nucleophilic attacks, leading to a variety of functionalized products. The fluorine substituent significantly influences the regioselectivity and stereoselectivity of these transformations.

The hydration of this compound under acidic conditions, such as with a perchloric acid/formic acid catalyst, exclusively yields 2-octanone. dtic.mil This outcome suggests a mechanism involving the initial protonation of the double bond to form a carbocation intermediate. The fluorine atom at the C2 position directs the regioselectivity of the reaction. The initial protonation occurs at the C1 position, leading to a secondary carbocation at C2, which is stabilized by the adjacent fluorine atom through resonance. This carbocation is then attacked by water, and subsequent tautomerization of the resulting enol yields the final ketone product.

A similar outcome is observed when this compound is treated with 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA-BF4) in an acetonitrile (B52724)/water mixture, which affords 1-fluoro-2-octanone. dtic.mil In this case, the reaction proceeds through an electrophilic addition mechanism where the F-TEDA-BF4 acts as an electrophilic fluorine source.

Table 1: Hydration Products of this compound

| Reactant | Reagents/Catalyst | Product |

| This compound | Perchloric acid/Formic acid | 2-Octanone |

| This compound | F-TEDA-BF4, Acetonitrile/Water | 1-Fluoro-2-octanone |

Electrophilic fluorinating agents, particularly those with a nitrogen-fluorine (N-F) bond, are effective for the fluorination of a wide range of nucleophiles, including alkenes. wikipedia.org Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed for such transformations. wikipedia.orgnumberanalytics.com The reaction of this compound with these reagents typically proceeds via an electrophilic addition mechanism. The electrophilic fluorine atom is attacked by the electron-rich double bond of the alkene, leading to the formation of a carbocationic intermediate, which is subsequently trapped by a nucleophile. wikipedia.org The regiochemical outcome of these reactions is governed by the stability of the resulting carbocation, with the fluorine atom generally adding to the less substituted carbon of the double bond.

In the reaction of this compound with 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA-BF4), an electrophilic fluorinating agent, in the presence of water, the product formed is 1-fluoro-2-octanone. dtic.mil This indicates that the electrophilic fluorine adds to the C1 position, followed by the attack of water at the C2 position and subsequent oxidation.

Nucleophilic fluorination provides an alternative route to introduce fluorine into organic molecules. tcichemicals.com The regioselectivity of nucleophilic fluorination of substrates derived from this compound is a critical aspect. For instance, the ring-opening of epoxides or the reaction of alkyl halides derived from this compound with a nucleophilic fluoride (B91410) source can lead to different regioisomers.

The regioselectivity in these processes can be influenced by several factors, including the nature of the substrate, the fluoride source, and the use of catalysts. numberanalytics.comnih.gov For example, the use of hydrogen-bonding catalysts like ureas can modulate the charge density of the fluoride ion and thereby influence the kinetic regioselectivity of the fluorination of dissymmetric aziridinium (B1262131) salts. nih.govacs.org While specific studies on the regioselectivity of nucleophilic fluorination directly on this compound derivatives are limited in the provided search results, the general principles suggest that both steric and electronic factors of the substrate play a crucial role in directing the incoming nucleophilic fluoride.

Table 2: Factors Influencing Regioselectivity in Nucleophilic Fluorination

| Factor | Influence on Regioselectivity |

| Substrate Structure | Steric hindrance and electronic effects direct the nucleophilic attack. |

| Fluoride Source | The nature of the cation (e.g., CsF vs. KF) can affect reactivity and selectivity. nih.gov |

| Catalysts | Hydrogen-bonding catalysts can alter the nucleophilicity of the fluoride ion and reverse regioselectivity. nih.govacs.org |

Reactions with Electrophilic Fluorinating Agents

Molecular Rearrangement Pathways

The structural framework of this compound and its derivatives allows for intriguing molecular rearrangements, offering pathways to more complex fluorinated molecules.

The addition of dihalocarbenes to this compound can lead to the formation of gem-dihalofluorocyclopropanes. cas.czcas.cz For instance, the reaction of this compound with dichlorocarbene, generated from chloroform and sodium hydroxide under phase-transfer catalysis, yields the corresponding dichlorocyclopropane derivative. cas.czcas.cz These fluorinated cyclopropanes can undergo subsequent cyclopropyl-allyl rearrangements, typically promoted by heat or the use of silver salts. cas.czresearchgate.net

This rearrangement involves the ring-opening of the cyclopropane to form an allylic cation. The presence of the fluorine atom can influence the stability of this intermediate and, consequently, the reaction pathway. The disrotatory ring-opening of the cyclopropane leads to an allylic cation, and subsequent reaction with a nucleophile or elimination can occur. cas.cz For example, heating 1,1-dibromo-2-fluoro-2-phenylcyclopropane with silver salts in acetic acid results in a cyclopropyl-allyl rearrangement to yield 3-acetoxy-2-bromo-1-fluoro-1-phenylprop-1-ene. cas.cz

The reaction of alkenes with halogens proceeds through the formation of a cyclic halonium ion intermediate. wikipedia.org In the case of this compound, the reaction with a halogen, such as chlorine or bromine, would form a three-membered ring chloronium or bromonium ion. The structure of this intermediate can range from a symmetric bridged ion to an unsymmetrical one, or even an open β-halocarbocation, depending on the halogen and the substituents on the alkene. wikipedia.orgacs.org

These halonium ions are highly reactive and are readily attacked by nucleophiles. wikipedia.org The regioselectivity of the nucleophilic attack is generally at the more substituted carbon atom. youtube.com However, rearrangements of the halonium ion itself can occur, particularly if it leads to a more stable carbocation, such as an allylic or benzylic carbocation. wikipedia.org In the reaction of this compound with chlorine, elimination products such as 1-chloro-2-fluorooct-1-ene and 1-chloro-2-fluorooct-2-ene are observed, suggesting rearrangement pathways following the initial electrophilic attack. acs.org The formation of five-membered ring halonium ions through neighboring group participation is also a known rearrangement pathway that can lead to rearranged products. dtic.mil

Formal Dyotropic Rearrangements in Fluorinated Amine Synthesis

A dyotropic rearrangement is a type of pericyclic valence isomerization where two σ-bonds migrate intramolecularly and simultaneously. chem-station.com In the context of fluorinated amine synthesis, a formal organocatalyzed dyotropic rearrangement has been observed in the conversion of an α-fluoroamine to a β-fluoroamine. This process involves a regiochemical editing mechanism facilitated by hydrogen bonding catalysis, proceeding through C-F bond scission followed by a fluoride rebound. acs.org

This rearrangement is significant as it allows for the selective formation of one regioisomer over another, which is a crucial aspect of synthetic chemistry. acs.org For instance, the conversion of an α-fluoroamine to a β-fluoroamine has been demonstrated with no loss of stereochemistry during the fluoride transfer. acs.org The process is thermodynamically controlled and can be influenced by the choice of catalyst and reaction conditions. acs.org

Experimental studies have shown that in the absence of a catalyst, the α-regioisomer can be fully recovered. However, with a hydrogen bonding catalyst like Schreiner's urea (B33335), the formation of the β-fluoroamine is significantly favored. acs.org This highlights the crucial role of the catalyst in promoting the C-F bond scission and subsequent fluoride rebound that characterizes this formal dyotropic rearrangement. acs.org

Transition Metal-Catalyzed Reactivity

Transition metal catalysis plays a pivotal role in the functionalization of fluoroalkenes like this compound. These catalytic systems offer efficient pathways for a variety of transformations, including asymmetric hydrogenation and reductive coupling, enabling the synthesis of complex chiral fluorinated molecules. sioc-journal.cn

Asymmetric Hydrogenation of Fluorinated Allylic Alcohols

The asymmetric hydrogenation of fluorinated allylic alcohols is a highly effective method for producing chiral 1,2-fluorohydrins. researchgate.net Iridium complexes featuring azabicyclo thiazole-phosphine ligands have proven to be efficient catalysts for this transformation. researchgate.net These reactions can be carried out at ambient temperatures and are known for their operational simplicity. researchgate.net

The development of new N,P ligands has been a focus in advancing the stereoselective synthesis of chiral fluorinated compounds. diva-portal.org Successful hydrogenation has been achieved for fluoroalkenes both with and without an adjacent carbonyl group. diva-portal.org A significant challenge in these reactions is the potential for defluorination, but recent methodologies have managed to minimize or eliminate this side reaction. diva-portal.org

Table 1: Asymmetric Hydrogenation of (Z)-3-fluorooct-2-en-1-ol

| Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Azabicyclo thiazole-phosphine iridium complex | >99:1 | >99% | researchgate.net |

| Ir-N,P complexes | High | High | diva-portal.org |

Mechanistic Insights into Reductive Coupling of Fluoroalkenes

The mechanism of transition metal-catalyzed reductive coupling reactions typically involves a series of fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.gov In the context of fluoroalkenes, understanding the nuances of these steps is critical for controlling the reaction outcome.

For palladium-catalyzed cross-coupling reactions, monoligated palladium(0) species are often the most active catalytic species. nih.gov The steric and electronic properties of the ligands play a crucial role in the formation and stability of these intermediates. nih.govmit.edu For instance, bulky ligands can facilitate the formation of monoligated complexes that are key to the catalytic cycle. nih.gov

Reductive elimination is the final step in the catalytic cycle, leading to the formation of the new carbon-carbon or carbon-heteroatom bond. rsc.org The rate of this step can be influenced by the coordination number of the metal center, with three-coordinate species often exhibiting faster rates of reductive elimination. nih.gov In the case of fluoroalkenes, the electron-withdrawing nature of the fluorine atoms can impact the electronic properties of the metal center and, consequently, the energetics of the reductive elimination step. rsc.org

Mechanistic studies involving nickel-catalyzed cross-coupling have also provided valuable insights. ucla.edu These studies often employ techniques like high-throughput experimentation and computational analysis to understand the role of ligands and identify key reaction intermediates. ucla.edu

Ene Reaction Chemistry in Fluoroalkene Contexts

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). inflibnet.ac.inwikipedia.org This reaction results in the formation of a new σ-bond, a shift of the double bond, and a 1,5-hydrogen shift. wikipedia.org

Mechanistic Aspects of Ene Reactions

The ene reaction is considered a group transfer pericyclic reaction and is characterized by a concerted mechanism and a high degree of stereospecificity. inflibnet.ac.in The reaction proceeds through a cyclic transition state, and the stereochemistry is such that both the ene and enophile components react on the same face (suprafacial). inflibnet.ac.in

Lewis acids can catalyze ene reactions, allowing them to proceed at lower temperatures and with enhanced rates. organic-chemistry.org However, these catalyzed reactions are not always concerted. organic-chemistry.org The frontier molecular orbitals (HOMO of the ene and LUMO of the enophile) play a key role in the interaction between the reacting partners. msu.edu

Intramolecular Conia-Ene Reactions

The Conia-ene reaction is an intramolecular variant of the ene reaction, typically involving the cyclization of unsaturated carbonyl compounds. organic-chemistry.orgwikipedia.org In this reaction, an enol or enolate acts as the ene component. wikipedia.org While traditionally requiring high temperatures, metal-catalyzed versions have been developed that proceed under milder conditions. northwestern.edursc.org

The reaction involves the formation of an enol followed by a concerted 1,5-hydrogen shift. organic-chemistry.org The stereochemistry of the cyclization is influenced by the spatial arrangement of the reacting centers, which is dependent on the configuration of the enol and the conformation of the connecting chain. organic-chemistry.org Various metals, including gold and palladium, have been used to catalyze Conia-ene reactions, often through the activation of an alkyne or alkene. rsc.orgchem-station.com

Computational and Theoretical Investigations of 2 Fluorooct 1 Ene and Its Reactivity

Quantum Chemical Methodologies Applied to Fluoroalkenes

Quantum chemistry offers a powerful lens through which to examine the intricacies of chemical reactions involving fluoroalkenes. rsc.org By simulating reactions and calculating potential energy surfaces, researchers can elucidate the nature of chemical bonds and predict physicochemical properties. rsc.org These computational approaches range from less computationally intensive semi-empirical methods to highly accurate but demanding ab initio and post-Hartree-Fock methods.

Semi-Empirical Calculations (e.g., AM1 for Activation Barriers)

Semi-empirical methods, such as Austin Model 1 (AM1), represent a computationally efficient approach to studying organic reactions. numberanalytics.comuni-muenchen.de These methods simplify quantum mechanical calculations by incorporating empirical parameters derived from experimental data. numberanalytics.comucsb.edu This simplification allows for the rapid estimation of properties like heats of formation and the investigation of reaction mechanisms, including the structures of reactants, products, and intermediates. numberanalytics.comuni-muenchen.de

AM1, an improvement upon the earlier MNDO method, is particularly noted for its better handling of hydrogen bonding. numberanalytics.comucsb.edu It can be employed to estimate activation barriers for reactions, providing valuable insights into reaction kinetics. numberanalytics.com For instance, in the context of fluoroalkenes, AM1 calculations can help predict the energy required to reach the transition state of a reaction. However, it's acknowledged that semi-empirical methods have limitations in accuracy compared to more rigorous methods and their reliability can be system-dependent. numberanalytics.comucsb.edunih.gov The accuracy of AM1 for predicting activation barriers can be variable, with some studies showing better performance for related methods like PM6, although both are based on the same neglect of diatomic differential overlap (NDDO) formalism. nih.gov

| Method | Basis | Key Features | Common Applications |

|---|---|---|---|

| MNDO | NDDO | Oldest NDDO-based model, known for intermolecular repulsion issues. ucsb.edu | General organic molecules, though often superseded by newer methods. |

| AM1 | NDDO | Improved handling of hydrogen bonds compared to MNDO. numberanalytics.comucsb.edu | Calculating activation barriers, studying reaction mechanisms. numberanalytics.com |

| PM3 | NDDO | Re-parameterized version of AM1, sometimes overestimates nitrogen pyramidalization. uni-muenchen.de | General purpose calculations for organic molecules. |

| PM6 | NDDO | More extensively parameterized than AM1 and PM3 with improved core-core potentials. nih.gov | Predicting reaction barriers, often showing better correlation with DFT than AM1. nih.gov |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a widely used tool in computational chemistry, offering a good balance between accuracy and computational cost. beilstein-journals.org It is extensively applied to study the reactivity of fluoroalkenes, providing valuable insights into various aspects of their chemical behavior.

Energetic and Geometrical Analysis of Transition States

DFT calculations are instrumental in locating and characterizing transition state structures. rsc.org The geometry of the transition state provides crucial information about the reaction mechanism. For example, in the electrophilic addition of halogens to ethene, DFT studies have shown that fluorination proceeds through a four-centered transition state, whereas chlorination and bromination involve zwitterionic three-centered transition states. rsc.org

The energy of the transition state determines the activation energy of the reaction, a key factor in reaction kinetics. libretexts.org For instance, in the Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclopentadiene (B3395910), DFT calculations using the M062X functional predicted the activation enthalpies, revealing that the pathway leading to the endo isomer has a lower-lying transition state. beilstein-journals.org Similarly, in the cycloaddition of trifluoroethylene (B1203016) with furan, DFT calculations at the B3LYP/6-31G(d) level determined the activation energies for both the endo and exo pathways. koyauniversity.org

Prediction of Reaction Pathways, Stereoselectivity, and Regioselectivity

DFT is a powerful tool for predicting the preferred pathways of chemical reactions, including their stereoselectivity and regioselectivity. nih.govdiva-portal.orgnumberanalytics.com By calculating the energies of different possible products and the barriers leading to them, researchers can predict the major products of a reaction. diva-portal.org

For example, DFT studies on the metathesis of fluoroalkenes catalyzed by a Hoveyda-Grubbs catalyst revealed that the reaction is hampered by a preference for a non-productive catalytic cycle. beilstein-journals.orgnih.gov These calculations also suggested that cross-metathesis of perfluoroalkenes should be a feasible process. nih.gov In the context of stereoselectivity, DFT calculations have been used to understand the endo/exo selectivity in Diels-Alder reactions involving fluorinated dienophiles. beilstein-journals.orgkoyauniversity.org For the reaction of 2-fluorooct-1-en-3-one with cyclopentadiene, experimental results showing a preference for the exo-adduct are supported by computational findings for similar systems. koyauniversity.org DFT can also predict regioselectivity, for instance, in the nucleophilic substitution of aromatic fluorides by calculating the relative stabilities of isomeric σ-complex intermediates. diva-portal.org

Characterization of Key Intermediates (e.g., Vinyl Cations, Halonium Ions)

The nature of intermediates formed during a reaction is critical to understanding its mechanism. DFT and other quantum chemical methods are used to characterize these transient species. In reactions of fluoroalkenes, key intermediates can include vinyl cations and halonium ions. acs.orgdtic.milwikipedia.org

Kinetic and Thermodynamic Interpretations

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry used to elucidate reaction mechanisms by determining the extent to which an atom is involved in the rate-determining step of a reaction. wikipedia.orgyoutube.com It is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant of the same reaction with a heavy isotope (kH) (KIE = kL/kH). wikipedia.org The most common substitution involves replacing a hydrogen atom (¹H) with its heavier isotope, deuterium (B1214612) (²H or D). libretexts.org

The underlying principle of the KIE is based on the vibrational frequencies of chemical bonds. libretexts.org A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower vibrational frequency and consequently a lower zero-point energy (ZPE) than the corresponding carbon-hydrogen (C-H) bond. libretexts.orglibretexts.org Breaking this bond, therefore, requires more energy, leading to a slower reaction rate. libretexts.org A "normal" primary KIE (kH/kD > 1) is observed when the bond to the isotopically substituted atom is broken in the rate-determining step. youtube.com The magnitude of the KIE can provide insight into the geometry and symmetry of the transition state. princeton.edu Conversely, an "inverse" KIE (kH/kD < 1) may occur when the bonding environment of the isotope becomes stiffer in the transition state. youtube.com

For context, KIE studies on other systems have revealed significant effects. For example, in studies of the enzyme galactose oxidase, which catalyzes the oxidation of alcohols, a large KIE of 21.2 was measured for the anaerobic reduction of the substrate at 4°C when comparing the protio- and deutero-substrates. unam.mx This large value was indicative of hydrogen tunneling and provided critical evidence for the reaction mechanism, showing that a C-H bond was broken in the rate-limiting step. unam.mx Similar experimental designs could be applied to reactions involving 2-Fluorooct-1-ene to probe its mechanistic pathways.

Computational Insights into Reactivity Trends Induced by Fluorine

Computational chemistry provides indispensable tools for understanding the profound influence of fluorine substitution on the reactivity of organic molecules like this compound. chinesechemsoc.org The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the C-F bond—can dramatically alter reaction pathways and rates compared to non-fluorinated analogues. rsc.orgresearchgate.net

Theoretical investigations, primarily using Density Functional Theory (DFT), have shown that the introduction of a fluorine atom onto a double bond, as in this compound, induces significant electronic perturbations. rsc.org The strong electron-withdrawing inductive effect (-I) of fluorine polarizes the π-system of the alkene. This polarization can create a more electrophilic carbon center, influencing the regioselectivity of addition reactions. libretexts.org Computational studies on related fluoroalkenes have demonstrated that fluorine substitution can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the alkene more susceptible to nucleophilic attack. researchgate.net

Furthermore, computational models are crucial for analyzing the transition states of reactions involving fluoroalkenes. The fluorine atom can stabilize or destabilize a transition state through a combination of inductive and steric effects. In some cases, the fluorine substituent can activate adjacent C–C or C–S bonds toward cleavage through specific orbital interactions. rsc.org For example, DFT calculations on fluoro-Julia-Kocienski intermediates revealed that a fluorine substituent can enable α-elimination pathways by promoting antiphase orbital interactions, with the rate-determining steps involving strained four-membered transition states. rsc.org

A study on the cycloaddition reactions of various substituted alkenes found that fluorine substitution has a dramatic effect on reactivity. DFT calculations can quantify these effects by determining the activation barriers (ΔG‡) for different reaction pathways. While specific calculations for this compound are not detailed in the surveyed literature, data from analogous systems illustrate the impact of fluorine. For instance, in a study of fluoro-Julia-Kocienski intermediates, the calculated energy barriers for C-C versus C-S bond cleavage were highly dependent on the nature of substituents, which included fluorine-containing groups. rsc.org

Below is a representative data table from a computational study on the cleavage of fluoro-Julia-Kocienski intermediates, illustrating how DFT calculations can be used to predict reaction outcomes based on activation energies. This highlights the type of analysis that could be applied to understand the reactivity of this compound.

| Pathway | Transition State | Product Type | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|---|

| C-C Cleavage | a-TS2 | (E)-Vinylsulfone | 15.2 | C-C cleavage is favored |

| C-S Cleavage | a-TS2-3 | Vinylcarbonyl | 23.9 |

Such computational analyses, by dissecting reaction mechanisms into elementary steps and evaluating the associated energy changes, provide predictive power in designing synthetic routes and understanding the unique reactivity imparted by fluorine. rsc.orgresearchgate.net

Synthetic Applications and Advanced Chemical Transformations Derived from 2 Fluorooct 1 Ene Research

Role as a Synthetic Building Block for Complex Fluorinated Organic Structures

2-Fluorooct-1-ene (C₈H₁₅F) is a valuable fluorinated building block, providing a reactive handle for the introduction of a fluorovinyl group or for further functionalization into other fluorine-containing moieties. louisville.eduamazonaws.com Its utility stems from the electronic properties of the fluorinated double bond, which can be manipulated to participate in a variety of chemical reactions. For instance, the hydration of this compound using a perchloric acid/formic acid catalyst does not yield the expected alcohol but instead leads to the formation of 2-octanone. dtic.mil In another transformation, reaction with 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA-BF₄) in an acetonitrile (B52724)/water medium selectively produces 1-fluoro-2-octanone, demonstrating its capacity for conversion into valuable fluorinated ketones. dtic.mil

The reactivity of the α-fluoro-α,β-unsaturated system, a core feature of this compound, has been explored through related compounds. Studies on 2-fluorooct-1-en-3-one, a ketone derivative, in Diels-Alder reactions with cyclopentadiene (B3395910) have shown that the presence of the fluorine atom leads to a notable preference for the exo diastereomer. researchgate.net This is in stark contrast to the corresponding non-fluorinated oct-1-en-3-one, which reacts with endo-selectivity. researchgate.net This reversal of stereoselectivity underscores the profound electronic influence of the fluorine substituent and highlights the potential for using such building blocks to access specific, complex stereochemical arrangements in cyclic systems.

Synthesis of Functionalized Fluorinated Carbocycles and Heterocycles

The unique reactivity of the fluorinated double bond in this compound makes it a suitable precursor for the synthesis of various functionalized carbocyclic and heterocyclic structures, which are highly sought after in pharmaceutical and materials research. thieme.demdpi.com

Fluorinated cyclopropanes are of particular interest as the combination of a strained cyclopropyl (B3062369) ring and a fluorine atom can significantly influence a molecule's conformational rigidity, metabolic stability, and cell permeability. thieme.deutdallas.edu Research has demonstrated that this compound can be effectively converted into a fluorinated cyclopropane (B1198618) derivative. The reaction with chloroform (B151607) (CHCl₃) and sodium hydroxide (B78521) in a two-phase system using a phase-transfer catalyst yields the corresponding dichlorocyclopropane in good yields. researchgate.net This reaction proceeds via the addition of dichlorocarbene (B158193) (:CCl₂) across the double bond.

| Reactants | Reagents & Conditions | Product | Yield | Reference |

| This compound | Chloroform (CHCl₃), Sodium Hydroxide (NaOH), Phase-transfer catalyst | 1,1-dichloro-2-fluoro-2-hexylcyclopropane | Good | researchgate.net |

This method provides a direct route to functionalized gem-dihalofluorocyclopropanes, which are versatile intermediates for further synthetic manipulations. beilstein-journals.org

Fluorinated 1,3-dienes are valuable monomers and synthons for cycloaddition reactions, enabling the construction of more complex fluorinated cyclic systems. nist.govresearchgate.net While direct conversion from this compound is not prominently documented, a synthetically viable pathway can be envisioned from its derivatives. A general and effective method for preparing 2-fluoro-1,3-dienes involves the treatment of 1-chloro-1-fluoro-2-(halomethyl)cyclopropanes with zinc. researchgate.net The 1,1-dichloro-2-fluoro-2-hexylcyclopropane synthesized from this compound (as described in 5.2.1) represents a suitable precursor for such a transformation, potentially leading to a hexyl-substituted 2-fluoro-1,3-diene through a ring-opening process. This highlights the role of this compound as a gateway to other reactive fluorinated building blocks.

The synthesis of heterocycles containing a fluorovinyl moiety is a significant area of research, as these structures can act as enzyme inhibitors or serve as probes in medicinal chemistry. researchgate.netekb.eg A powerful strategy for constructing such systems is the ring-closing metathesis (RCM) reaction. researchgate.net This approach has been successfully applied to synthesize highly functionalized fluorinated piperidines and other nitrogen heterocycles from acyclic precursors containing a fluoride-substituted olefin. researchgate.net By designing an appropriate diene precursor derived from this compound, where the fluorovinyl group is one of the reacting partners, it is possible to construct a variety of fluorovinyl-containing heterocycles. This method allows for the creation of cyclic vinyl fluorides, which are key structural motifs in various bioactive molecules. researchgate.netbeilstein-journals.org

2-Fluoro-1,3-dienes

Preparation of Chiral Fluorinated Compounds

The development of asymmetric methods to synthesize chiral fluorinated molecules is a formidable challenge in synthetic chemistry, driven by the demand for enantiomerically pure pharmaceuticals and agrochemicals. mdpi.comresearchgate.net

Creating molecules with multiple, adjacent stereocenters, especially when one bears a fluorine atom, requires highly selective and controlled synthetic methods. mdpi.com While direct asymmetric transformations on this compound are not widely reported, research on its isomers provides significant insight into achieving this goal. A notable study demonstrated the highly efficient iridium-catalyzed asymmetric hydrogenation of (Z)-3-fluorooct-2-en-1-ol. rsc.org This reaction produced the corresponding chiral 1,2-fluorohydrin, (S)-2-fluorooctan-1-ol, with excellent yield and enantioselectivity, establishing two contiguous stereogenic centers. rsc.org

This transformation is significant as it provides a pathway to chiral β-fluorohydrins, which are versatile precursors for other valuable chiral fluorinated derivatives such as acids and aldehydes. rsc.org The success of this hydrogenation on a C8-fluorinated chain demonstrates a powerful strategy applicable to the synthesis of complex chiral alkyl fluorides.

| Substrate | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |

| (Z)-3-fluorooct-2-en-1-ol | Iridium-azabicyclo thiazole-phosphine complex | (S)-2-fluorooctan-1-ol | Good | 83% | rsc.org |

This work complements other strategies, such as the asymmetric elaboration of existing fluorinated substrates, and underscores the potential for developing methodologies to access chiral alkyl fluorides with multiple contiguous stereogenic centers derived from the this compound structural family. mdpi.comresearchgate.net

Enantioenriched 1,2-Fluorohydrins

Enantioenriched 1,2-fluorohydrins are valuable chiral building blocks in medicinal chemistry and materials science. researchgate.net Their synthesis from fluorinated alkenes can be achieved through several methodologies, including asymmetric hydrogenation and hydroboration-oxidation.

A highly effective and atom-economical method for producing these structures is the asymmetric hydrogenation of fluorinated allylic alcohols. rsc.orgnih.gov Research has demonstrated the successful hydrogenation of a substrate closely related to this compound, namely (Z)-3-fluorooct-2-en-1-ol, using an iridium catalyst with a chiral N,P-ligand. rsc.orgresearchgate.net This process yields the corresponding chiral 1,2-fluorohydrin, 2-fluorooctan-1-ol, with high yield and excellent enantioselectivity. rsc.org The reaction proceeds efficiently at ambient temperature and is scalable, as demonstrated by a gram-scale synthesis that maintained high yield and enantiomeric excess. rsc.orgnih.gov The success of this reaction hinges on the catalyst's ability to control the facial selectivity of hydrogen addition to the double bond, overcoming the potential side reaction of defluorination. nih.gov

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of (Z)-3-fluorooct-2-en-1-ol This table summarizes the results for the synthesis of the chiral 1,2-fluorohydrin, 2-fluorooctan-1-ol, using an efficient iridium complex.

| Catalyst System | Solvent | Pressure (H₂) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| [Ir(COD)Cl]₂ / (S,S,S)-F | Dichloromethane (DCM) | 10 bar | 97 | 97 | rsc.org |

Another fundamental route to 1,2-fluorohydrins from this compound is the hydroboration-oxidation reaction. numberanalytics.comnumberanalytics.com This two-step process involves the addition of a borane (B79455) reagent across the double bond, followed by oxidation. masterorganicchemistry.comlibretexts.org The reaction proceeds with anti-Markovnikov regioselectivity, meaning the boron atom adds to the less substituted carbon (C1) of the alkene. libretexts.orglibretexts.org Subsequent oxidation with hydrogen peroxide replaces the boron with a hydroxyl group, yielding the primary alcohol 2-fluorooctan-1-ol, which is a 1,2-fluorohydrin. numberanalytics.commasterorganicchemistry.com This method is characterized by its high regioselectivity and the absence of carbocation rearrangements. libretexts.org

Regio- and Enantioselective Fluoroamine Derivatives

The synthesis of chiral fluoroamine derivatives is of significant interest due to their prevalence in bioactive molecules. d-nb.infonih.govnih.gov A key strategy for accessing these compounds from fluoroalkenes is the aza-Michael addition, where an amine nucleophile adds to a carbon-carbon double bond activated by the fluorine atom. researchgate.netbeilstein-journals.org

To generate fluoroamine derivatives from this compound, it can first be converted into an activated Michael acceptor, such as 2-fluorooct-1-en-3-one. researchgate.netresearchgate.net The subsequent conjugate addition of an amine to this α,β-unsaturated ketone provides access to β-amino α-fluoro ketones. researchgate.net The control of regio- and enantioselectivity in such additions is crucial and can be achieved using chiral catalysts. d-nb.inforesearchgate.net For instance, chiral Brønsted acids can promote the aza-Michael addition to fluoroalkenyl systems, leading to a prochiral enamine intermediate that undergoes asymmetric protonation to deliver the final product with high enantioselectivity. d-nb.info

Intramolecular versions of this reaction are particularly powerful for constructing cyclic fluoroamines. beilstein-journals.orgrsc.org For example, a substrate containing both a 2-fluoroalkene moiety and a tethered amine or carbamate (B1207046) can undergo a tandem cross-metathesis and intramolecular aza-Michael addition to form heterocyclic structures like fluorinated piperidines and pyrrolidines. organic-chemistry.org The stereochemical outcome of such cyclizations can often be controlled by the choice of catalyst and reaction conditions. organic-chemistry.org

Table 2: Key Reactions for Fluoroamine Synthesis This table outlines the principal synthetic strategies for producing fluoroamine derivatives from fluoroalkene precursors.

| Reaction Type | Precursor | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Intermolecular Aza-Michael Addition | 2-Fluoro-α,β-unsaturated ketone | β-Amino α-fluoro ketone | Catalytic, enantioselective protonation | d-nb.info |

| Intramolecular Aza-Michael Addition | Unsaturated carbamate + Enone | Cyclic β-amino carbonyl derivative | Tandem cross-metathesis/cyclization | organic-chemistry.org |

Precursors for Chemically and Metabolically Stable Bioisosteres

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. sci-hub.sesci-hub.se Replacing a functional group in a lead compound with a suitable bioisostere is a common strategy in drug design to enhance metabolic stability, improve pharmacokinetic properties, or reduce toxicity. nih.gov The fluoroalkene unit, as found in this compound, is a valuable precursor for creating bioisosteres of two fundamental biological motifs: the peptide bond and the enol group.

The amide bond is the cornerstone of peptides and proteins, but it is susceptible to enzymatic cleavage by proteases. The fluoroalkene moiety has emerged as an effective and non-hydrolyzable bioisostere of the peptide bond. researchgate.netnih.gov Specifically, a (Z)-fluoroalkene can mimic the geometry of a trans-peptide bond. researchgate.netresearchgate.net This substitution can confer enhanced resistance to metabolic degradation. nih.gov

Computational studies show that fluoroalkenes possess steric requirements similar to those of an amide bond. acs.orgnih.gov However, their electronic properties differ; fluoroalkenes have less charge separation and engage in weaker hydrogen bonding interactions compared to amides. acs.orgnih.gov Despite these differences, the incorporation of fluoroalkenes into peptide backbones has been successfully used to create stable analogs of bioactive peptides, including anti-HIV agents. researchgate.net The synthesis of these peptide mimics often involves the preparation of a dipeptide isostere, where the amide linkage between two amino acid residues is replaced by the fluoroalkene unit. researchgate.net This modification makes the resulting peptide analog significantly more stable in biological environments. nih.gov

Enols and their corresponding enolates are key reactive intermediates in a vast number of synthetic transformations, but their transient and often unstable nature can limit their application. The this compound scaffold can serve as a chemically stable surrogate for an enol.

The substitution of the hydroxyl group of an enol (C=C-OH) with a fluorine atom (C=C-F) results in a molecule that is structurally analogous but significantly more stable due to the strength of the carbon-fluorine bond. This stability allows the fluoroalkene to be carried through multiple synthetic steps where a true enol would not survive. The fluoroalkene retains the carbon-carbon double bond, which can be used as a handle for further functionalization, effectively acting as a masked enol. This concept is paralleled by cyclopropanols, which are considered carbocyclic homologues of enols and exhibit similar chemical reactivity due to their electronic and structural properties. beilstein-journals.org

Prospective Research Avenues for 2 Fluorooct 1 Ene and Vinylic Fluorine Chemistry

Exploration of Novel Catalytic Systems for Fluoroalkene Synthesis

The synthesis of fluoroalkenes is an area of intense research, driven by the need for milder, more efficient, and selective methods. While traditional approaches often rely on harsh reagents, the future lies in the development of sophisticated catalytic systems. nih.gov Research into metal-catalyzed hydrofluorination of alkynes and cross-coupling reactions has shown considerable promise. For instance, gold(I)-catalyzed hydrofluorination of alkynes using stable HF sources like DMPU/HF can produce fluoroalkenes regioselectively. organic-chemistry.org Similarly, palladium-catalyzed methods are being developed for the fluorination of vinyl triflates, which are precursors to cyclic and acyclic fluoroalkenes. nih.gov

Future exploration will likely focus on:

Earth-Abundant Metal Catalysis: Shifting from precious metals like palladium and gold to more abundant and cost-effective metals such as nickel, copper, and iron for cross-coupling and fluorination reactions. acs.org

Photoredox Catalysis: Utilizing visible light to drive fluorination reactions under mild conditions, which can offer new reaction pathways and functional group tolerance. organic-chemistry.org

Asymmetric Catalysis: Developing chiral catalysts, such as iridium-based systems, for the enantioselective hydrogenation of vinyl fluorides, providing access to chiral organofluorine molecules. researchgate.net This is particularly important for the synthesis of new pharmaceutical candidates.

These advancements aim to make the synthesis of specific fluoroalkenes like 2-fluorooct-1-ene more practical and adaptable for a wider range of applications. mdpi.com

Discovery of Unprecedented Reactivity Patterns of Vinylic Fluorides

The vinylic fluorine atom in this compound significantly modulates its electronic properties and reactivity compared to its non-fluorinated counterpart, oct-1-ene. researchgate.netwikipedia.org This leads to distinct and sometimes unprecedented reaction outcomes.

One notable example is in Diels-Alder reactions. Studies involving the related compound, 2-fluorooct-1-en-3-one, have shown that the presence of the alpha-fluoro substituent leads to lower reactivity and a preference for the exo diastereomer when reacted with cyclopentadiene (B3395910). researchgate.netacs.orgresearchgate.net This is in direct contrast to the corresponding non-fluorinated enone, which favors the endo product. dokumen.pub This altered selectivity, driven by the kinetic effects of the fluorine atom, opens up pathways to stereochemically unique cyclic structures.

Further research is focused on uncovering new reactivity patterns, including:

Cycloaddition Reactions: this compound has been shown to react with dihalocarbenes under phase-transfer catalysis to yield the corresponding 1,1-dihalo-2-fluoro-2-hexylcyclopropanes. researchgate.net Exploring its participation in other cycloadditions, such as [2+2] and [3+2] reactions, could lead to novel fluorinated ring systems.

Electrophilic Additions: The hydration of this compound with a perchloric acid/formic acid catalyst results in the formation of 2-octanone, while its reaction with F-TEDA-BF4 in aqueous acetonitrile (B52724) yields 1-fluoro-2-octanone. dtic.mil The regiochemical outcomes of these additions highlight the directing influence of the vinylic fluorine and provide routes to functionalized ketones.

C-F Bond Activation: While challenging, the selective activation of the strong carbon-fluorine bond in vinylic fluorides using transition metal complexes, such as those involving aluminum(I), is an emerging area. ucl.ac.uk This could unlock entirely new synthetic transformations by using the C-F bond as a reactive handle.

An interactive data table summarizing key reactions of this compound is provided below.

| Reactant(s) | Catalyst/Reagent | Product(s) | Reaction Type | Reference |

| Dichlorocarbene (B158193) | Phase Transfer Catalyst | 1,1-dichloro-2-fluoro-2-hexylcyclopropane | Cycloaddition | researchgate.net |

| H₂O | Perchloric acid/formic acid | 2-Octanone | Hydration | dtic.mil |

| F-TEDA-BF₄, H₂O | Acetonitrile | 1-Fluoro-2-octanone | Fluoro-oxidation | dtic.mil |

| Cyclopentadiene (as 2-fluorooct-1-en-3-one) | Thermal or TiCl₄ | exo-Diels-Alder adduct | Cycloaddition | researchgate.netacs.org |

Advancements in Computational Prediction and Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of fluoroalkenes. koyauniversity.org For this compound and its derivatives, computational studies have provided critical insights into reaction mechanisms and stereochemical outcomes.

Key areas of computational advancement include:

Stereoselectivity in Cycloadditions: DFT calculations have been successfully used to rationalize the unexpected exo-selectivity observed in the Diels-Alder reaction of 2-fluorooct-1-en-3-one. researchgate.net These models suggest that the stereochemistry is determined by kinetic factors rather than the thermodynamic stability of the final products. researchgate.net

Reaction Barriers and Pathways: For the addition of dichlorocarbene to this compound, AM1 calculations have been employed to predict the activation barriers, corroborating experimental observations. researchgate.net

Understanding Reaction Intermediates: Theoretical methods have been used to study the open-ion and halonium ion intermediates formed during halogenation reactions of related fluoroalkenes, providing a deeper understanding of the factors that control product distribution. dtic.mil

Regioselectivity in Nucleophilic Fluorination: Computational studies on nucleophilic fluorination reactions help elucidate the roles of catalysts and electrostatic potential in directing the fluoride (B91410) anion to a specific carbon atom, which is crucial for designing selective syntheses. acs.org

Future computational work will likely focus on developing more accurate predictive models for catalyst-substrate interactions, exploring complex potential energy surfaces for novel reactions, and designing new fluoroalkenes with tailored reactivity. acs.org

An interactive data table summarizing computational studies relevant to vinylic fluorides is provided below.

| System Studied | Computational Method | Finding | Reference |

| Diels-Alder of 2-fluorooct-1-en-3-one | DFT | Kinetic effects of fluorine favor exo product | researchgate.net |

| Dichlorocarbene addition to this compound | AM1 | Prediction of reasonable activation barriers | researchgate.net |

| Halogenation of fluoroalkenes | MP2 | Analysis of open-ion vs. cyclic halonium intermediates | dtic.mil |

| Nucleophilic fluorination | DFT | Elucidation of catalyst-controlled regioselectivity | acs.org |

Development of New Synthetic Methodologies Utilizing this compound as a Key Synthon

A synthon is a conceptual unit that represents a potential starting material in the design of a synthetic route. wikipedia.org this compound and its derivatives are valuable synthons for introducing a fluorinated eight-carbon chain into more complex molecules. The unique reactivity conferred by the vinylic fluorine allows for its strategic use in building a diverse range of fluorinated compounds.

The development of new methodologies hinges on leveraging the established reactivity of this compound:

Synthesis of Fluorinated Cyclopropanes: Its reaction with dihalocarbenes provides a direct route to gem-dihalocyclopropanes containing a quaternary fluorinated carbon center. researchgate.net These products are themselves versatile intermediates for further transformations.

Access to Functionalized Ketones: The selective hydration or fluoro-oxidation of this compound demonstrates its utility as a precursor to both fluorinated and non-fluorinated C8 ketones, which are valuable building blocks in organic synthesis. dtic.mil

Precursor to Complex Dienophiles: this compound can be converted to derivatives like 2-fluorooct-1-en-3-one, which then serves as a specialized dienophile in Diels-Alder reactions to construct complex polycyclic systems with controlled stereochemistry. researchgate.netdokumen.pub

Future research will aim to expand the repertoire of reactions where this compound acts as a key synthon. This includes its potential use in cross-coupling reactions (e.g., Suzuki, Heck), radical additions, and multicomponent reactions to rapidly assemble complex molecular architectures that would be difficult to access using other methods. nih.gov The development of such methodologies will further solidify the role of vinylic fluorides as indispensable tools in modern synthetic chemistry.

Q & A

Q. What are the optimal synthetic routes for 2-Fluorooct-1-ene, and how can yield and purity be maximized?

Methodological Answer:

- Direct fluorination of oct-1-ene using xenon difluoride (XeF₂) or Selectfluor™ in aprotic solvents (e.g., dichloromethane) is common. Yield optimization requires controlled stoichiometry (1:1.2 alkene:fluorinating agent) and inert atmospheres to prevent side reactions like polymerization .

- Purity control : Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Characterization by ¹⁹F NMR and GC-MS confirms absence of isomers (e.g., 3-fluorooct-1-ene) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C/¹⁹F NMR : Fluorine’s strong electronegativity causes distinct deshielding in adjacent protons (δ ~4.5–6.5 ppm for vinylic protons). ¹⁹F NMR (δ ~-100 to -150 ppm) confirms regiochemistry .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 131 [M–F]⁺) differentiate it from fluorinated byproducts. Cross-validation with IR (C-F stretch ~1000–1100 cm⁻¹) enhances reliability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in radical addition reactions?

Methodological Answer:

- DFT calculations (e.g., Gaussian or ORCA) model transition states to predict regioselectivity. For example, anti-Markovnikov addition of HBr to this compound can be studied via Fukui indices to identify electrophilic sites .

- Solvent effects : COSMO-RS simulations assess solvent polarity’s impact on reaction pathways. Compare computed activation energies in polar (acetonitrile) vs. nonpolar (hexane) solvents .

Q. What strategies resolve contradictions in reported kinetic data for this compound’s Diels-Alder reactions?

Methodological Answer:

- Systematic variable control : Replicate studies under identical conditions (temperature, solvent, catalyst). For example, discrepancies in rate constants may arise from trace moisture in solvents, which quenches Lewis acid catalysts .

- Meta-analysis : Use PRISMA guidelines to aggregate data from multiple studies. Apply statistical tools (e.g., ANOVA) to identify outliers and reconcile conflicting results .

Q. How can in silico tools predict the environmental persistence and toxicity of this compound?

Methodological Answer:

- QSAR models : Use EPI Suite or OPERA to estimate biodegradation half-life and bioaccumulation potential. Compare predictions with structurally similar perfluorinated compounds (e.g., perfluorooctanoic acid) .

- Toxicity assays : Combine computational predictions with in vitro assays (e.g., Daphnia magna acute toxicity) to validate eco-toxicological risks. Ethical clearance is required for biological testing .

Data Analysis and Reproducibility

Q. How should researchers address irreproducibility in catalytic fluorination studies involving this compound?

Methodological Answer:

- Detailed protocols : Report exact catalyst loadings (e.g., 5 mol% Pd(OAc)₂), reaction times, and purification steps. Share raw NMR/GC-MS data in supplementary materials .

- Open-source code : For computational studies, provide scripts (Python/R) and input files for molecular dynamics simulations to enable replication .

Key Considerations for Research Design

- Ethical relevance : Ensure studies on environmental impact align with regulatory frameworks (e.g., REACH) .

- Novelty : Use FINER criteria to evaluate if questions address gaps (e.g., unexplored reaction mechanisms) .

- Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail and data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products